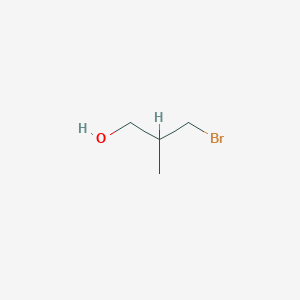

3-Bromo-2-methylpropan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBOHRIGZMLNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336685 | |

| Record name | 3-bromo-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40145-08-2 | |

| Record name | 3-bromo-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-methylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-2-methylpropan-1-ol chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-2-methylpropan-1-ol

Abstract

This compound is a chiral, bifunctional organic compound featuring both a primary hydroxyl group and a primary alkyl bromide. This unique combination of reactive sites makes it a highly versatile building block in modern organic synthesis. Its stereocenter at the C2 position allows for its use in the enantioselective synthesis of complex molecules, which is of paramount importance in the development of pharmaceuticals and other bioactive compounds. This guide provides a comprehensive analysis of its physicochemical properties, stereochemical landscape, spectroscopic profile, and chemical reactivity. Furthermore, it details established synthetic protocols and critical safety information, offering researchers and drug development professionals a thorough resource for leveraging this compound's synthetic potential.

Physicochemical and Stereochemical Properties

General Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Its dual functional groups—a hydroxyl group capable of hydrogen bonding and a polar carbon-bromine bond—govern its physical properties, such as its boiling point and solubility. The presence of a stereocenter at the C2 carbon is a defining feature of this molecule.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉BrO | [1][3] |

| Molecular Weight | 153.02 g/mol | [1][3] |

| CAS Number | 40145-08-2 (Racemate) | [3][4] |

| 93381-28-3 ((R)-enantiomer) | [1] | |

| 98244-48-5 ((S)-enantiomer) | [5] | |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Density | ~1.461 g/mL at 20-25 °C | [5] |

| Boiling Point | 73-74 °C at 9 mmHg | |

| Refractive Index | ~1.483 - 1.484 at 20 °C | [5] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [5] |

Stereochemical Landscape

The C2 carbon in this compound is bonded to four different substituent groups: a hydrogen atom (-H), a methyl group (-CH₃), a bromomethyl group (-CH₂Br), and a hydroxymethyl group (-CH₂OH).[2] This single chiral center means the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-(-)-3-Bromo-2-methyl-1-propanol and (S)-(+)-3-Bromo-2-methyl-1-propanol.[1][2][5] The absolute stereochemistry is crucial in pharmaceutical synthesis, where often only one enantiomer exhibits the desired biological activity.[2]

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the different proton environments. The -CH₂OH protons, the -CH₂Br protons, the methine proton (-CH-), and the methyl protons (-CH₃) will each have characteristic chemical shifts and splitting patterns based on adjacent protons. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.[6][7]

-

¹³C NMR : The carbon NMR spectrum will display four unique signals corresponding to the four distinct carbon environments: the methyl carbon, the methine carbon (stereocenter), the hydroxymethyl carbon, and the bromomethyl carbon.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.[3]

-

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.

-

Absorptions in the 2850-3000 cm⁻¹ region correspond to C-H stretching vibrations of the alkyl groups.

-

A moderate to strong absorption in the 500-600 cm⁻¹ range is indicative of the C-Br stretching vibration.

Mass Spectrometry (MS)

In mass spectrometry, the molecule will exhibit a characteristic fragmentation pattern. A key feature is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the distinctive isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[3][8] Common fragmentation pathways include the loss of a bromine radical, water, or a hydroxymethyl radical.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two reactive centers, which can often be addressed selectively. Bromoalcohols are cornerstones of organic synthesis due to this dual functionality.[2]

Nucleophilic Substitution at the C-Br Bond

The primary carbon-bromine bond is highly susceptible to nucleophilic substitution.[2] Because the bromine is attached to a primary carbon, the reaction proceeds readily via an Sₙ2 mechanism, as the formation of a primary carbocation for an Sₙ1 pathway is energetically unfavorable.[2] This allows for the introduction of a wide variety of functional groups by replacing the bromine atom.

Reactions of the Hydroxyl Group

The primary alcohol functionality can undergo standard transformations, such as oxidation to form 2-methyl-3-bromopropanal or, with stronger oxidizing agents, 2-methyl-3-bromopropanoic acid.[2] It can also be protected or converted into other functional groups like esters or ethers, further expanding its synthetic versatility.

Intramolecular Cyclization

The proximity of the nucleophilic hydroxyl group and the electrophilic carbon bearing the bromine allows for intramolecular cyclization under basic conditions (e.g., using NaH or KOH). This reaction, an intramolecular Williamson ether synthesis, efficiently forms 2-methyloxetane, a valuable four-membered cyclic ether.[2]

Applications in Bioactive Molecule Synthesis

The chiral nature of this compound makes it an invaluable starting material for creating enantiomerically pure substances.[1]

-

(S)-enantiomer : It is a precursor for synthesizing the phase II metabolite of mexiletine, an antiarrhythmic drug.[5] It has also been used in the total synthesis of complex natural products like (+)-allopumiliotoxin 323B′.[5]

-

Racemate : The racemic mixture has been used as a reagent in the synthesis of major metabolites of febuxostat, a medication for treating gout.[4]

-

General Motif : The structural motif of bromo-methyl-propanols is of significant interest in medicinal chemistry for creating new therapeutic agents.[2] A related compound, 2-bromo-2-methylpropan-1-ol, has been used to prepare compounds with potential antitumor activity.[2][9]

Synthesis Protocols

The synthesis of this compound can be achieved through several methods. The choice of method often depends on whether the racemic mixture or a specific enantiomer is desired.

Protocol: Enantioselective Synthesis from Chiral Epoxide

This "chiral pool" strategy leverages an inexpensive, enantiomerically pure starting material to produce the desired chiral product.[2]

Objective: To synthesize (R)- or (S)-3-bromo-2-methylpropan-1-ol from the corresponding enantiomer of isobutylene oxide.

Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral epoxide, (R)- or (S)-isobutylene oxide (1.0 eq.), in a suitable anhydrous solvent like THF or diethyl ether.

-

Nucleophile Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a bromide nucleophile, such as hydrogen bromide in acetic acid or magnesium bromide (prepared in situ), to the stirred solution. The choice of nucleophile and solvent can influence the regioselectivity of the ring-opening.

-

Reaction Execution: The Sₙ2 reaction conditions favor the attack of the bromide nucleophile at the least sterically hindered carbon atom of the epoxide.[2] Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material.

-

Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure enantiomer of this compound.

Protocol: Bromination of 2-Methyl-1-propanol

This is a more direct method for producing the racemic compound.[1]

Objective: To synthesize racemic this compound.

Methodology:

-

Setup: Place 2-methyl-1-propanol (1.0 eq.) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, cooled in an ice-water bath.

-

Reagent Addition: Slowly add a brominating agent, such as phosphorus tribromide (PBr₃, ~0.4 eq.), dropwise to the alcohol. This reaction is exothermic and should be controlled carefully to maintain a low temperature.

-

Reaction: After the addition is complete, allow the mixture to stir at low temperature for an hour, then let it warm to room temperature and continue stirring for several hours or until TLC/GC analysis indicates completion.

-

Work-up: Pour the reaction mixture over ice water to decompose any remaining PBr₃. Extract the product with a suitable solvent like dichloromethane.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation. The resulting crude product can be purified by distillation under reduced pressure.

Safety, Handling, and Storage

Hazard Identification

This compound is classified as a hazardous chemical.[3][10] All work should be performed with appropriate engineering controls and personal protective equipment.

| Hazard Statement | GHS Classification | Description |

| H315 | Skin Irrit. 2 | Causes skin irritation.[3][11] |

| H319 | Eye Irrit. 2A | Causes serious eye irritation.[3][11] |

| H335 | STOT SE 3 | May cause respiratory irritation.[3][11] |

Recommended Handling Procedures

-

Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to minimize inhalation risk.[10]

-

Personal Protective Equipment (PPE):

-

Spill Response: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite) and place it in a sealed container for chemical waste disposal.[10]

Storage and Stability

Store the compound in a tightly sealed container in a cool, dry, and dark location.[10] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][12] The product is chemically stable under standard ambient conditions.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature, combined with the presence of a key stereocenter, provides a powerful tool for chemists, particularly those in the fields of medicinal chemistry and natural product synthesis. A thorough understanding of its reactivity, spectroscopic properties, and handling requirements is essential for its safe and effective use in the laboratory. As the demand for enantiomerically pure and complex molecules continues to grow, the importance of chiral synthons like this compound in the synthetic chemist's toolbox is set to increase.

References

- BenchChem. Handling and safety precautions for 3-Bromo-2-(bromomethyl)propan-1-ol.

- BenchChem. This compound | 40145-08-2.

- Smolecule. (R)-(-)-3-Bromo-2-methyl-1-propanol.

- BenchChem. Technical Support Center: Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol.

- PubChem. This compound | C4H9BrO | CID 535500.

- Sigma-Aldrich. (S)-(+)-3-Bromo-2-methyl-1-propanol 97%.

- Sigma-Aldrich. (R)-(-)-3-Bromo-2-methyl-1-propanol 97%.

- BenchChem. An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol.

- ChemicalBook. This compound | 40145-08-2.

- ChemicalBook. 3-Bromo-2,2-bis(bromomethyl)propanol synthesis.

- Sigma-Aldrich.

- Chemical Label. This compound.

- Thermo Fisher Scientific.

- ChemicalBook. (R)-(-)-3-BROMO-2-METHYL-1-PROPANOL(93381-28-3) 1H NMR.

- ChemicalBook. This compound(40145-08-2) 1H NMR.

- Santa Cruz Biotechnology. (R)-(−)-3-Bromo-2-methyl-1-propanol | CAS 93381-28-3.

- PubChemLite. This compound (C4H9BrO).

- ChemicalBook. 2-bromo-2-methylpropan-1-ol | 55376-31-3.

Sources

- 1. Buy (R)-(-)-3-Bromo-2-methyl-1-propanol | 93381-28-3 [smolecule.com]

- 2. This compound | 40145-08-2 | Benchchem [benchchem.com]

- 3. This compound | C4H9BrO | CID 535500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 40145-08-2 [chemicalbook.com]

- 5. (S)-(+)-3-ブロモ-2-メチル-1-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. (R)-(-)-3-BROMO-2-METHYL-1-PROPANOL(93381-28-3) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(40145-08-2) 1H NMR [m.chemicalbook.com]

- 8. PubChemLite - this compound (C4H9BrO) [pubchemlite.lcsb.uni.lu]

- 9. 2-bromo-2-methylpropan-1-ol | 55376-31-3 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. chemical-label.com [chemical-label.com]

- 12. fishersci.com [fishersci.com]

3-Bromo-2-methylpropan-1-ol molecular weight

An In-Depth Technical Guide to 3-Bromo-2-methylpropan-1-ol: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a bifunctional organic compound that has emerged as a cornerstone reagent in advanced organic synthesis and medicinal chemistry. Possessing both a reactive primary alkyl bromide and a versatile primary alcohol, its utility is significantly enhanced by the presence of a stereocenter at the second carbon. This chirality allows it to serve as a valuable building block for the enantioselective synthesis of complex molecules, where precise three-dimensional atomic arrangement is critical for biological activity.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, reactivity, analytical characterization, and applications, with a focus on the causality behind experimental choices and protocols.

Part 1: Physicochemical Properties and Stereochemical Landscape

The molecular structure of this compound is fundamental to its chemical behavior. The key feature is the chiral center at the C2 carbon, which is bonded to four distinct substituents: a hydrogen atom (-H), a methyl group (-CH₃), a bromomethyl group (-CH₂Br), and a hydroxymethyl group (-CH₂OH).[1] This arrangement means the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers: (S)-(+)-3-Bromo-2-methyl-1-propanol and (R)-(-)-3-Bromo-2-methyl-1-propanol.[1][2] While these enantiomers share identical physical properties like boiling point and density, they rotate plane-polarized light in opposite directions and, more importantly, interact differently with other chiral molecules, a critical aspect in drug-receptor binding.[1]

Caption: Enantiomers of this compound.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 153.02 g/mol | [2][3][4][5][6][7] |

| Molecular Formula | C₄H₉BrO | [3][5][6] |

| CAS Number | 40145-08-2 (Racemic) 93381-28-3 ((R)-enantiomer) 98244-48-5 ((S)-enantiomer) | [2][3][4] |

| Density | ~1.461 g/mL at 20-25 °C | [2] |

| Boiling Point | 73-74 °C at 9 mmHg | |

| Refractive Index | ~1.483 - 1.484 at 20 °C | [2] |

| Topological Polar Surface Area | 20.2 Ų | [3] |

Part 2: Synthesis and Purification

The synthesis of enantiomerically pure this compound is paramount for its application in pharmaceutical development. A common and effective strategy is the "chiral pool" approach, which utilizes readily available, inexpensive chiral molecules as starting materials.[1] For instance, the synthesis of (S)- or (R)-3-bromo-2-methylpropan-1-ol can be achieved from the corresponding enantiomerically pure precursor, such as (R)- or (S)-isobutylene oxide. This method involves the regioselective nucleophilic ring-opening of the chiral epoxide with a bromide source, a choice dictated by the need to control stereochemistry and minimize side reactions.

Experimental Protocol: Synthesis of (S)-3-Bromo-2-methylpropan-1-ol

This protocol describes a representative synthesis via the ring-opening of a chiral epoxide.

Step 1: Reaction Setup

-

Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Dissolve (S)-isobutylene oxide in an anhydrous solvent such as diethyl ether or THF. Cool the solution to 0 °C in an ice bath. Causality: Anhydrous conditions are critical to prevent the reaction of the bromide source with water, and low temperature controls the exothermic nature of the reaction.

Step 2: Nucleophilic Addition

-

Slowly add a solution of a bromide nucleophile, such as hydrogen bromide in acetic acid or magnesium bromide, to the stirred epoxide solution via the dropping funnel.

-

Maintain the temperature at 0 °C during the addition. After completion, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Causality: Slow addition prevents temperature spikes that could lead to side products. The choice of bromide source can influence regioselectivity and yield.

Step 3: Reaction Quenching and Work-up

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Causality: This neutralizes the acidic bromide source and any unreacted reagents.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[8] Causality: The brine wash removes residual water, and magnesium sulfate is an effective drying agent for ethereal solutions.

Step 4: Purification

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield the pure (S)-3-Bromo-2-methylpropan-1-ol.[8] Causality: Vacuum distillation is suitable for thermally stable liquids, separating the product from non-volatile impurities. Chromatography provides higher purity by separating compounds based on polarity.

Caption: Workflow for synthesis and purification.

Part 3: Chemical Reactivity and Mechanistic Insights

The synthetic versatility of this compound stems from its two distinct functional groups.

-

Nucleophilic Substitution: The primary carbon-bromine bond is susceptible to nucleophilic attack. Because it is a primary alkyl halide, the reaction proceeds predominantly through an Sₙ2 mechanism.[1] This pathway involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the reaction were at the chiral center (though here it is adjacent). The Sₙ1 pathway, which involves a carbocation intermediate, is energetically unfavorable as it would require the formation of a less stable primary carbocation.[1] This reactivity allows for the bromine atom to be replaced by a wide array of nucleophiles, enabling the construction of diverse molecular scaffolds.[1]

-

Hydroxyl Group Reactions: The primary alcohol is a versatile functional handle. It can be oxidized to form an aldehyde or a carboxylic acid, or it can participate in esterification and etherification reactions. This dual reactivity allows for sequential or orthogonal chemical modifications, a highly desirable trait in multi-step synthesis.[1]

Caption: Key reaction pathways for this compound.

Part 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound, as impurities can lead to undesirable side reactions and compromise the integrity of subsequent experiments.[9] A combination of spectroscopic and chromatographic techniques is typically employed.

| Technique | Information Provided | Advantages | Limitations |

| ¹H / ¹³C NMR | Structural confirmation, identification and quantification of impurities with distinct signals. | Provides unambiguous structural information. Quantitative NMR (qNMR) offers high-accuracy quantification. | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis. |

| GC-MS | Separation of volatile components and identification based on mass fragmentation patterns. | High sensitivity and excellent for identifying unknown volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |

| HPLC | Separation and quantification of components in a mixture. | Versatile for a wide range of compounds, including non-volatile impurities. | Requires a suitable chromophore for UV detection; can be more complex to develop methods. |

(Data sourced from BenchChem[9])

Protocol: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a standard method for determining the purity of a synthesized sample.

Step 1: Sample Preparation

-

Accurately weigh approximately 10-20 mg of the synthesized this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0 ppm.[9] Causality: CDCl₃ is a common solvent that does not interfere with the proton signals of the analyte. TMS provides a reference point for the chemical shifts.

Step 2: Instrument Setup

-

Use a 400 MHz or higher field NMR spectrometer. Causality: Higher field strengths provide better signal dispersion and resolution, which is crucial for distinguishing between structurally similar compounds and impurities.

-

Ensure the instrument is properly tuned and shimmed for the sample to achieve optimal magnetic field homogeneity and sharp signals.

Step 3: Data Acquisition

-

Acquire a standard proton spectrum. The number of scans (e.g., 16-64) should be sufficient to obtain a good signal-to-noise ratio.[9]

Step 4: Data Analysis

-

Integrate the peaks corresponding to the analyte and any visible impurities.

-

The relative purity can be calculated by comparing the integration values of the analyte's characteristic peaks to those of the impurities.

Part 5: Applications in Drug Development

The bifunctional and chiral nature of this compound makes it a highly valuable intermediate in the synthesis of biologically active molecules.[1]

-

Stereoselective Synthesis of Pharmaceuticals: The defined stereochemistry of the (R) and (S) enantiomers is critical for introducing new stereocenters into target molecules. This is essential for biological function, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1] A prominent example is the use of (S)-(+)-3-Bromo-2-methyl-1-propanol as a precursor in synthesizing the phase II metabolite of the antiarrhythmic drug mexiletine.[1][2] Understanding drug metabolism is a core component of pharmacology, and access to such metabolites allows for detailed study of their clearance and activity.

-

Synthesis of Bioisosteres: The compound is a key building block for creating 3,3-disubstituted oxetanes. Oxetane rings are increasingly used in medicinal chemistry as bioisosteres for gem-dimethyl or carbonyl groups.[10] Incorporating an oxetane moiety can significantly improve a drug candidate's key properties, including solubility, metabolic stability, and lipophilicity, thereby enhancing its overall pharmacological profile.[10]

Part 6: Safety and Handling

This compound is classified as a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation.[2][3][4][11]

-

Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[12] Direct physical contact must be avoided.[12]

| Precaution | Specification |

| Eye Protection | Chemical safety goggles or safety glasses with side-shields.[12] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use.[12] |

| Skin Protection | A laboratory coat should be worn at all times.[12] |

| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[12] |

| Spill | For small spills, absorb with an inert material and place in a sealed container for chemical waste disposal.[12] |

| First Aid | In case of eye contact, flush with water for at least 15 minutes. For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.[12][13] |

Conclusion

This compound, in both its racemic and enantiomerically pure forms, is a powerful and versatile intermediate in organic synthesis. Its unique combination of a reactive bromide and a modifiable alcohol group, centered around a key stereocenter, provides chemists with a strategic tool for the efficient construction of complex and biologically significant molecules. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in research and drug development pipelines.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 535500, this compound. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). (R)-3-Bromo-2-methylpropan-1-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18920957, 3-Bromo-2-methylbutan-1-ol. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Bromo-2-methyl-2-propen-1-ol (E/Z Mixture). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18958822, 3-Bromo-2-methylpropanal. Retrieved from [Link]

Sources

- 1. This compound | 40145-08-2 | Benchchem [benchchem.com]

- 2. (S)-(+)-3-Bromo-2-methyl-1-propanol 97 98244-48-5 [sigmaaldrich.com]

- 3. This compound | C4H9BrO | CID 535500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(-)-3-Bromo-2-methyl-1-propanol 97 93381-28-3 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Buy (R)-(-)-3-Bromo-2-methyl-1-propanol | 93381-28-3 [smolecule.com]

- 7. (R)-3-Bromo-2-methylpropan-1-ol - CAS:93381-28-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chemical-label.com [chemical-label.com]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

synthesis of 3-Bromo-2-methylpropan-1-ol

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methylpropan-1-ol

Abstract

This compound is a valuable bifunctional molecule possessing both a primary alcohol and a primary alkyl bromide. This structure makes it a versatile building block in organic synthesis, particularly for the introduction of the 2-methyl-3-hydroxypropyl moiety in the development of complex molecules and pharmaceutical intermediates. Its single chiral center at the C2 position also opens avenues for its use in stereoselective synthesis.[1] This guide provides a comprehensive overview of robust and scientifically-grounded synthetic strategies for the preparation of this compound, focusing on reaction mechanisms, regiochemical control, and detailed experimental protocols. We will explore three primary synthetic routes: the anti-Markovnikov hydrobromination of 2-methyl-2-propen-1-ol, the regioselective ring-opening of 2-methyloxetane, and the hydroboration-oxidation of 3-bromo-2-methylpropene.

Introduction: The Chemical Landscape of this compound

This compound (C₄H₉BrO) is a halogenated alcohol with significant potential as a synthetic intermediate.[2] The molecule's utility stems from the orthogonal reactivity of its two functional groups. The primary hydroxyl group can undergo a variety of transformations, including oxidation to an aldehyde or carboxylic acid, or esterification. Concurrently, the primary bromine atom serves as an excellent leaving group for nucleophilic substitution (SN2) reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

The presence of a stereocenter at the C2 carbon, which is bonded to four different groups (-H, -CH₃, -CH₂Br, and -CH₂OH), means the molecule exists as a pair of enantiomers: (R)- and (S)-3-Bromo-2-methylpropan-1-ol.[1] Access to enantiomerically pure forms of this compound is of high interest for the synthesis of chiral drugs and other biologically active molecules.

Synthetic Strategy I: Radical-Initiated Hydrobromination of 2-Methyl-2-propen-1-ol

The most direct approach to this compound is the addition of hydrogen bromide (HBr) across the double bond of 2-methyl-2-propen-1-ol (methallyl alcohol). However, the regiochemical outcome of this addition is critically dependent on the reaction conditions.

Mechanistic Rationale: Overcoming Markovnikov's Rule

Standard ionic addition of HBr to an unsymmetrical alkene follows Markovnikov's rule, where the proton adds to the less substituted carbon to form the more stable carbocation intermediate. In the case of methallyl alcohol, this would lead to the formation of a tertiary carbocation, with subsequent attack by the bromide ion yielding the undesired 2-bromo-2-methylpropan-1-ol.

To achieve the desired anti-Markovnikov addition, the reaction must proceed via a free-radical mechanism.[2][3] This is typically accomplished by introducing a radical initiator, such as a peroxide (e.g., benzoyl peroxide, AIBN) or UV light.[4][5] The key difference in the mechanism is that the bromine radical (Br•), not a proton, is the initial electrophile that adds to the alkene. The addition of the Br• radical occurs at the less substituted carbon of the double bond to generate the more stable tertiary carbon radical intermediate.[3][6] This radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product and propagate the radical chain.[4]

Visualizing the Radical Addition Pathway

Caption: Mechanism of anti-Markovnikov radical addition of HBr.

Experimental Protocol: Radical Hydrobromination

Objective: To synthesize this compound via the radical addition of HBr to 2-methyl-2-propen-1-ol.

| Parameter | Value / Reagent | Justification |

| Starting Material | 2-Methyl-2-propen-1-ol | Commercially available allylic alcohol. |

| Reagent | HBr (gas or in acetic acid) | Source of hydrogen and bromine. |

| Initiator | Benzoyl Peroxide or AIBN | Generates radicals upon heating to initiate the chain reaction.[3][5] |

| Solvent | Anhydrous, non-polar (e.g., Hexane) | Prevents competing ionic side reactions. |

| Temperature | Reflux (approx. 69°C for hexane) | Provides energy for peroxide decomposition and reaction propagation. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of radicals by atmospheric oxygen. |

Step-by-Step Methodology:

-

Setup: Equip a dry, round-bottom flask with a reflux condenser and a magnetic stirrer. Purge the entire system with an inert gas (N₂ or Ar).

-

Charging Flask: To the flask, add 2-methyl-2-propen-1-ol (1.0 eq.) and the chosen solvent (e.g., hexane).

-

Initiator Addition: Add a catalytic amount of benzoyl peroxide (approx. 0.02 eq.).

-

Reaction: Heat the mixture to a gentle reflux. Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise over several hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic solution sequentially with water, saturated aqueous sodium bicarbonate (to neutralize excess acid), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

Synthetic Strategy II: Regioselective Ring-Opening of 2-Methyloxetane

An alternative strategy involves the synthesis and subsequent ring-opening of a cyclic ether precursor, 2-methyloxetane. This two-step approach offers a high degree of control over the final product's structure.

Mechanistic Rationale: An SN2-type Pathway

The synthesis of 2-methyloxetane can be achieved via an intramolecular Williamson ether synthesis from a suitable precursor like 3-halo-2-methylpropan-1-ol.[7] The subsequent ring-opening of the oxetane with HBr proceeds via an SN2-type mechanism.[8]

-

Protonation: The oxetane oxygen is first protonated by HBr, forming a good leaving group (an oxonium ion) and activating the ring.

-

Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile. Due to steric hindrance from the methyl group at the C2 position, the nucleophilic attack preferentially occurs at the less substituted, more accessible primary carbon (C4).[9] This backside attack leads to the cleavage of the C4-O bond and formation of the primary bromide, yielding this compound as the sole product.

Visualizing the Oxetane Ring-Opening

Caption: Two-step synthesis via 2-methyloxetane intermediate.

Experimental Protocol: Oxetane Ring-Opening

Objective: To synthesize this compound via the ring-opening of 2-methyloxetane.

| Parameter | Value / Reagent | Justification |

| Starting Material | 2-Methyloxetane | Synthesized from 3-halo-2-methylpropan-1-ol.[7] |

| Reagent | 48% Aqueous HBr | Strong acid for protonation and source of bromide nucleophile. |

| Solvent | Dichloromethane (DCM) or neat | Inert solvent to facilitate the reaction. |

| Temperature | 0 °C to Room Temperature | Mild conditions are sufficient due to the ring strain of the oxetane.[8] |

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-methyloxetane (1.0 eq.) in the chosen solvent (e.g., DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add 48% aqueous HBr (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

-

Workup: Transfer the mixture to a separatory funnel. Dilute with DCM and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or vacuum distillation.

Synthetic Strategy III: Hydroboration-Oxidation of 3-Bromo-2-methylpropene

This elegant two-step process leverages the anti-Markovnikov hydration of an alkene to install the primary alcohol group at the desired position, starting from the isomeric bromoalkene.

Mechanistic Rationale: Regio- and Stereocontrolled Hydration

The hydroboration-oxidation reaction is a cornerstone of modern organic synthesis for its predictable and high regioselectivity.[10][11]

-

Hydroboration: In the first step, borane (BH₃), typically used as a complex with THF (BH₃•THF), adds across the double bond of 3-bromo-2-methylpropene. The boron atom, being the electrophilic center, adds to the less sterically hindered terminal carbon. The addition is concerted, with the hydride (H⁻) adding to the more substituted carbon.[12] This step proceeds with syn stereochemistry, meaning the B and H add to the same face of the double bond.[10]

-

Oxidation: The resulting organoborane intermediate is not isolated but is treated in situ with an oxidizing agent, typically basic hydrogen peroxide (H₂O₂/NaOH).[11] The C-B bond is replaced with a C-OH bond with retention of stereochemistry.[10] The net result is the syn, anti-Markovnikov addition of water (H and OH) across the alkene.

Visualizing the Hydroboration-Oxidation Pathway

Caption: Workflow for hydroboration-oxidation synthesis.

Experimental Protocol: Hydroboration-Oxidation

Objective: To synthesize this compound via hydroboration-oxidation of 3-bromo-2-methylpropene.

| Parameter | Value / Reagent | Justification |

| Starting Material | 3-Bromo-2-methylpropene | Commercially available bromoalkene. |

| Reagent 1 | Borane-tetrahydrofuran complex (BH₃•THF) | Provides a stable and convenient source of borane for hydroboration.[11] |

| Reagent 2 | Hydrogen Peroxide (H₂O₂, 30% aq.) | Oxidizing agent for the C-B to C-O conversion. |

| Reagent 3 | Sodium Hydroxide (NaOH, aq.) | Provides the basic conditions required for the oxidation step. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Standard solvent for hydroboration, stabilizes the borane reagent. |

| Temperature | 0 °C to Room Temperature | Allows for controlled addition and reaction. |

Step-by-Step Methodology:

-

Setup: Under an inert atmosphere (N₂ or Ar), add 3-bromo-2-methylpropene (1.0 eq.) to a dry flask containing anhydrous THF.

-

Hydroboration: Cool the solution to 0 °C. Add BH₃•THF solution (approx. 0.4 eq. to account for the 3:1 stoichiometry) dropwise, keeping the temperature below 5 °C. After addition, allow the mixture to stir at room temperature for 2-3 hours.

-

Oxidation: Re-cool the flask to 0 °C. Cautiously and sequentially, add aqueous NaOH solution (e.g., 3M) followed by the slow, dropwise addition of 30% H₂O₂. Caution: This step can be exothermic.

-

Reaction: After the addition of peroxide, remove the ice bath and stir the mixture at room temperature for several hours or until the reaction is complete.

-

Workup: Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. Purify the crude product by flash column chromatography on silica gel to obtain the target alcohol.

Conclusion

This guide has detailed three robust synthetic pathways for the preparation of this compound, a key intermediate for advanced organic synthesis. The choice of method—radical hydrobromination of an allylic alcohol, ring-opening of a precursor oxetane, or hydroboration-oxidation of a bromoalkene—will depend on factors such as starting material availability, desired scale, and the specific laboratory equipment and safety infrastructure available. Each method relies on fundamental principles of organic chemistry to control the regiochemical outcome, providing reliable access to this versatile building block. The protocols provided herein offer a solid foundation for researchers to successfully synthesize and utilize this compound in their scientific endeavors.

References

-

Garber, K. (2017). Allylic Bromination, Radical Addition of HBr, and Introduction to Radical Polymerization. [Video]. YouTube. Available at: [Link]

-

Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Chemistry Steps. Available at: [Link]

-

Wu, J. et al. (2017). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry. Available at: [Link]

-

Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Available at: [Link]

-

Professor Dave Explains. (2020). Anti-Markovnikov Hydrobromination. [Video]. YouTube. Available at: [Link]

-

Chemistry Steps. (n.d.). Hydroboration-Oxidation of Alkenes. Chemistry Steps. Available at: [Link]

-

Professor Dave Explains. (2018). Hydroboration-Oxidation. [Video]. YouTube. Available at: [Link]

-

LibreTexts Chemistry. (2023). Radical Additions: Anti-Markovnikov Product Formation. LibreTexts. Available at: [Link]

-

ChemSurvival. (2013). Chapter 12 – Radical Chemistry: Part 2 of 4 (Adding HBr to alkenes). [Video]. YouTube. Available at: [Link]

-

LibreTexts Chemistry. (2019). 10.16: Hydroboration–Oxidation. LibreTexts. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Hydroboration - Oxidation Reaction Mechanism. [Video]. YouTube. Available at: [Link]

-

Koppenhoefer, B., & Schurig, V. (1988). (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S)-2-Chloro-1-alkanols. Organic Syntheses, 66, 151. Available at: [Link]

-

Aida, K., Ota, E., & Yamaguchi, J. (2023). Regioselective Ring Opening of Oxetanes Enabled by Zirconocene and Photoredox Catalysis. Waseda University. Available at: [Link]

-

LibreTexts Chemistry. (2020). 10.8: Anti-Markovnikov additions to alkenes and alkynes. LibreTexts. Available at: [Link]

- Google Patents. (2011). CN102212044A - Synthesis method for oxetane compounds. Google Patents.

-

Professor Dave Explains. (2015). Anti-Markovnikov Hydrohalogenation. [Video]. YouTube. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101694361, (2R,3R)-3-chloro-2-methyloxetane. PubChem. Available at: [Link]

-

ARPA INTERNATIONAL. (2016). Regio- and Stereoselective Ring Opening of Enantiomerically Enriched 2-Aryl Oxetanes and 2-Aryl Azetidines with Aryl Borates. ARPA International. Available at: [Link]

-

Ahmad, S. et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Available at: [Link]

-

Burley, G. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

-

PubMed. (2013). Synthesis of duloxetine intermediate (S)-3-Chloro-1-(2-thienyl)-1-propanol with liquid-core immobilized Candida pseudotropicalis 104. National Library of Medicine. Available at: [Link]

-

Patsnap. (2013). Method for preparing 1-chloro-2-methyl-2-propanol. Eureka. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN102212044A - Synthesis method for oxetane compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

3-Bromo-2-methylpropan-1-ol IUPAC name

An In-depth Technical Guide to 3-Bromo-2-methylpropan-1-ol

Abstract

This technical guide provides a comprehensive analysis of this compound, a bifunctional organic compound of significant interest to researchers and professionals in organic synthesis and drug development. The document elucidates the systematic determination of its IUPAC name, delves into its stereochemical properties, and presents its key physicochemical characteristics. Furthermore, it explores validated synthetic routes, characteristic reactivity—with a focus on nucleophilic substitution—and its applications as a versatile building block. Safety protocols and handling procedures are also detailed to ensure its proper use in a laboratory setting. This guide serves as an authoritative resource, consolidating technical data and practical insights for scientific application.

IUPAC Nomenclature and Structural Analysis

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), ensuring a universal and unambiguous language for chemical structures. The name "this compound" is derived through a precise application of these rules, which prioritize functional groups to define the parent structure and numbering scheme.

Step-by-Step Nomenclature Determination

The IUPAC name for the compound with the linear formula BrCH₂CH(CH₃)CH₂OH is determined as follows:

-

Identify the Principal Functional Group : The molecule contains two functional groups: a hydroxyl (-OH) group and a halogen (-Br). According to IUPAC priority rules, the alcohol group has higher precedence than the alkyl halide.[1][2] Therefore, the compound is named as an alcohol, and its name will end with the suffix "-ol".[3][4]

-

Determine the Parent Chain : The longest continuous carbon chain that contains the carbon atom bonded to the hydroxyl group must be identified.[5][6] In this case, the longest chain consists of three carbon atoms, making the parent alkane "propane". Replacing the "-e" with "-ol" gives the base name "propanol".

-

Number the Parent Chain : The chain is numbered starting from the end closest to the principal functional group (the -OH group). This ensures the carbon atom attached to the hydroxyl group receives the lowest possible number, or locant.

-

C1: The carbon atom bonded to the -OH group.

-

C2: The central carbon atom.

-

C3: The carbon atom bonded to the bromine atom. The hydroxyl group is therefore at position 1, leading to "propan-1-ol".

-

-

Identify and Name Substituents : Two substituents are attached to the propane chain:

-

A bromine atom (-Br) at position 3, named "bromo".

-

A methyl group (-CH₃) at position 2, named "methyl".

-

-

Assemble the Full IUPAC Name : The substituents are listed alphabetically before the parent name.[4] Each substituent is preceded by its locant number.

-

Alphabetical order: bromo, methyl.

-

Combining the parts: This compound .[7]

-

The logical workflow for this nomenclature process is illustrated below.

Caption: IUPAC nomenclature workflow for this compound.

Stereochemical Landscape

This compound possesses a single stereocenter at the second carbon atom (C2).[8] This carbon is bonded to four different substituent groups: a hydrogen atom (-H), a methyl group (-CH₃), a bromomethyl group (-CH₂Br), and a hydroxymethyl group (-CH₂OH). The presence of this chiral center means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers:

-

(R)-3-bromo-2-methylpropan-1-ol

-

(S)-3-bromo-2-methylpropan-1-ol

These enantiomers are optically active, rotating plane-polarized light in opposite directions. The specific enantiomer is crucial in drug development, as different stereoisomers often exhibit distinct biological activities.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing experimental setups, purification procedures, and for predicting its behavior in reaction mixtures.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉BrO | [7][9] |

| Molecular Weight | 153.02 g/mol | [7] |

| CAS Number | 40145-08-2 (racemic) | [7][10] |

| 93381-28-3 ((R)-enantiomer) | [9] | |

| 98244-48-5 ((S)-enantiomer) | [11] | |

| Appearance | Liquid | |

| Boiling Point | 73-74 °C at 9 mmHg | |

| Density | 1.461 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.483 - 1.489 | |

| Solubility | Information not widely available, but expected to be soluble in organic solvents. | |

| SMILES | CC(CO)CBr | [7] |

Synthesis and Reactivity

Synthetic Strategies

Enantiomerically pure forms of this compound are valuable chiral building blocks. A common and effective method for their synthesis is the "chiral pool" strategy, which utilizes readily available, inexpensive chiral molecules as starting materials.[8]

Protocol: Synthesis via Chiral Epoxide Ring-Opening

A well-established route involves the nucleophilic ring-opening of an enantiomerically pure precursor like (R)- or (S)-isobutylene oxide.[8]

-

Reactant Preparation : In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral isobutylene oxide in a suitable anhydrous solvent (e.g., THF).

-

Nucleophile Addition : A bromide nucleophile, such as hydrogen bromide (HBr) or magnesium bromide (MgBr₂), is slowly added to the solution at a controlled temperature (typically cooled to 0 °C) to manage the exothermic reaction.

-

Reaction Mechanism : The reaction proceeds via an Sₙ2 mechanism. The bromide ion attacks the least sterically hindered carbon atom of the epoxide ring. This regioselectivity ensures the formation of the desired primary bromide.

-

Work-up and Purification : After the reaction is complete (monitored by TLC or GC), the mixture is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the pure bromoalcohol.[8]

Key Chemical Reactions

The dual functionality of this compound makes it a versatile intermediate.[8] The primary alcohol can undergo oxidation, while the primary alkyl bromide is an excellent substrate for nucleophilic substitution.

Nucleophilic Substitution (Sₙ2)

The presence of a bromine atom on a primary carbon makes the compound highly susceptible to Sₙ2 reactions. Bromine is a good leaving group, facilitating its displacement by a wide range of nucleophiles.[8]

-

Mechanism : The Sₙ2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This pathway is strongly favored over the Sₙ1 mechanism, as the formation of a primary carbocation intermediate required for an Sₙ1 pathway is energetically unfavorable.[8][12]

The general workflow for a typical Sₙ2 reaction is depicted below.

Caption: General experimental workflow for an Sₙ2 reaction.

Other Reactions

-

Oxidation : The primary alcohol group can be oxidized to form an aldehyde or a carboxylic acid using appropriate oxidizing agents (e.g., PCC for the aldehyde, KMnO₄ for the carboxylic acid).

-

Cyclization : The proximity of the hydroxyl and bromo-substituents allows for intramolecular reactions to form cyclic ethers, such as substituted oxetanes, under basic conditions.[8]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable intermediate in several areas of chemical science.

-

Chiral Building Block : The enantiomerically pure forms are used to introduce specific stereocenters into target molecules, which is a critical aspect of modern enantioselective synthesis.[8]

-

Medicinal Chemistry : This structural motif is of interest for creating new therapeutic agents. For instance, it has been used as a reagent in the synthesis of major metabolites of febuxostat, a drug used to treat gout.[10] Similarly, related bromoalcohols have been investigated for their potential antitumor activity.[8]

-

Synthesis of Complex Molecules : Bromoalcohols are well-documented as key intermediates in the synthesis of complex natural products and other high-value molecules.[8] The ability to selectively react at either the alcohol or the bromide center provides significant strategic advantages in multi-step synthetic sequences.

Safety and Handling

While a comprehensive safety data sheet for this compound is not universally available, data from structurally similar compounds and GHS classifications provide clear handling guidelines.[7][13]

Hazard Identification

According to GHS classifications provided to the European Chemicals Agency (ECHA), the compound is associated with the following hazards:[7]

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Recommended Safety Protocols

Given the potential hazards, the following personal protective equipment (PPE) and handling procedures are mandatory:[13][14]

-

Engineering Controls : All handling should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Eye Protection : Chemical safety goggles or a face shield must be worn.

-

Hand Protection : Use chemical-resistant gloves (e.g., nitrile) and inspect them before use.

-

Skin Protection : A lab coat or other protective clothing should be worn to prevent skin contact.

-

Storage : Store in a cool, dry, and dark location in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[14][15]

First-Aid Measures

In case of accidental exposure, the following first-aid measures should be taken immediately:[13]

-

Eye Contact : Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

References

- Benchchem. (n.d.). Handling and safety precautions for 3-Bromo-2-(bromomethyl)propan-1-ol.

- Benchchem. (n.d.). This compound | 40145-08-2.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol.

- chemlaba. (2011, March 14). IUPAC nomenclature of alcohols and ethers. WordPress.com.

- Study.com. (n.d.). IUPAC Naming Conventions for Alcohols | Rules & Examples.

- University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules.

- Reusch, W. (2023, January 22). Nomenclature of Alcohols. Chemistry LibreTexts.

- Gevorg, S. (n.d.). Naming Alcohols with Practice Problems. Chemistry Steps.

- CK-12 Foundation. (n.d.). Nomenclature of Alcohol, Phenol, and Ethers.

- The Organic Chemistry Tutor. (2019, April 29). IUPAC naming of alcohols [Video]. YouTube.

- Universal Class. (n.d.). Nomenclature for Alkyl Halides, Alcohols, Alkenes, and Alkynes.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Sigma-Aldrich. (n.d.). (R)-(-)-3-Bromo-2-methyl-1-propanol 97.

- ChemicalBook. (n.d.). 3-Bromo-2,2-bis(bromomethyl)propanol synthesis.

- Unknown. (n.d.). Nomenclature for Alcohols, Alkyl Halides, Alkenes, and Aromatics.

- Ashenhurst, J. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry.

- The Organic Chemistry Tutor. (2018, April 21). Naming Alcohols - IUPAC Nomenclature [Video]. YouTube.

- Santa Cruz Biotechnology. (n.d.). (R)-(−)-3-Bromo-2-methyl-1-propanol.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol.

- eGPAT. (2017, August 8). Priority order of functional groups in IUPAC nomenclature.

- NCERT. (n.d.). Alcohols, Phenols and Ethers.

- Brzezowski, C. (n.d.). Priority Rules: How to Name Compounds with 2 or More Functional Groups. Chemistry Confidential.

- Thermo Fisher Scientific. (2015, February 6). Safety Data Sheet: 2-Bromo-2-methylpropane.

- Thermo Fisher Scientific. (2009, September 1). Safety Data Sheet: 3-Bromo-2-methylpropene.

- LibreTexts. (2025, January 21). 11.3: Alkyl Halides and Alcohols. Chemistry LibreTexts.

- Khan Academy. (2014, May 6). Naming Alkyl Halides and Alcohols [Video]. YouTube.

- Chemistry Stack Exchange. (2018, July 22). IUPAC naming of alkyl halide.

- National Center for Biotechnology Information. (n.d.). (R)-(-)-3-Bromo-2-methyl-1-propanol. PubChem.

- University of California, Irvine. (n.d.). Rules for Naming Organic Molecules.

- ChemicalBook. (2025, July 16). This compound.

- Sigma-Aldrich. (n.d.). (S)-(+)-3-Bromo-2-methyl-1-propanol 97%.

- Alfa Chemistry. (n.d.). CAS 98244-48-5 1-Propanol,3-bromo-2-methyl-,(2S)-.

- Benchchem. (n.d.). Application of 3-Bromo-2-(bromomethyl)propan-1-ol in Polymer Chemistry: A Detailed Overview.

- PubChem. (n.d.). 3-Bromo-2-methylpropene.

- LibreTexts. (2024, September 30). 11.4: The SN1 Reaction. Chemistry LibreTexts.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemistryconfidential.com [chemistryconfidential.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. IUPAC Rules [chem.uiuc.edu]

- 5. IUPAC Naming Conventions for Alcohols | Rules & Examples - Lesson | Study.com [study.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. This compound | C4H9BrO | CID 535500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 40145-08-2 | Benchchem [benchchem.com]

- 9. scbt.com [scbt.com]

- 10. This compound | 40145-08-2 [chemicalbook.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylpropan-1-ol is a versatile bifunctional molecule integral to a variety of organic syntheses. Its structure, featuring both a primary alcohol and a primary alkyl bromide, allows for sequential or selective reactions, making it a valuable building block in the construction of more complex molecules, including pharmaceutical intermediates.[1][2] The presence of a stereocenter at the second carbon atom further expands its utility in chiral synthesis.[2] However, the very reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth examination of the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory standards.

Section 1: Compound Profile and Hazard Identification

A foundational aspect of safe laboratory practice is a comprehensive understanding of the physical, chemical, and toxicological properties of the substances being handled.

1.1: Chemical and Physical Properties

This compound is a combustible liquid. Its key physical and chemical properties are summarized in the table below. Understanding these properties is crucial for designing appropriate experimental and storage conditions. For instance, its boiling point and vapor pressure inform the necessary ventilation controls to minimize inhalation exposure.

| Property | Value | Source |

| Molecular Formula | C₄H₉BrO | [3] |

| Molecular Weight | 153.02 g/mol | [3][4] |

| Appearance | Liquid | [4] |

| CAS Number | 40145-08-2 (racemic) | [2][3][5] |

| 98244-48-5 ((S)-enantiomer) | ||

| 93381-28-3 ((R)-enantiomer) | [4] | |

| Density | 1.461 g/mL at 20-25 °C | [4] |

| Boiling Point | 73-74 °C at 9 mmHg | [4] |

| Flash Point | 92 °C (197.6 °F) - closed cup | |

| Refractive Index | ~1.483-1.484 at 20 °C | [4] |

1.2: GHS Classification and Hazard Statements

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[3] The primary hazards are associated with its irritant properties.

-

Hazard Pictogram:

-

GHS07 (Exclamation Mark)

-

-

Hazard Statements:

-

H315: Causes skin irritation. [3][6] This is due to the compound's ability to disrupt the lipid bilayer of the skin, leading to inflammation.

-

H319: Causes serious eye irritation. [3][6] Direct contact with the eyes can result in significant discomfort and potential damage to the cornea.

-

H335: May cause respiratory irritation. [3][6] Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract.

-

-

Hazard Classifications:

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the identified hazards, stringent exposure controls are mandatory. The primary routes of exposure are inhalation, skin contact, and eye contact.

2.1: Engineering Controls

The first line of defense is always engineering controls designed to minimize exposure at the source.

-

Chemical Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to prevent the accumulation of vapors in the laboratory atmosphere.[1][7]

2.2: Personal Protective Equipment (PPE)

Where engineering controls are insufficient to eliminate exposure, appropriate PPE must be worn.

-

Eye and Face Protection: Chemical splash goggles that comply with OSHA regulations are required.[7] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[7] Gloves should be inspected for any signs of degradation or perforation before use and disposed of properly after handling the chemical.[7]

-

Protective Clothing: A lab coat or an impervious apron and closed-toe shoes are mandatory to prevent skin contact.[1][7]

-

-

Respiratory Protection: When working outside of a fume hood or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][7]

The following diagram illustrates the logical workflow for donning and doffing PPE to ensure maximum protection and prevent cross-contamination.

Section 3: Safe Handling, Storage, and Disposal

Adherence to best practices for handling, storage, and disposal is critical for laboratory safety and environmental protection.

3.1: Handling

-

Use compatible labware, such as glass or PTFE, to prevent reactions.[7]

-

Keep containers tightly sealed when not in use to minimize the release of vapors.[7][8]

-

After handling, thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.[7]

-

Wash hands and any exposed skin with soap and water immediately after finishing work.[7]

3.2: Storage

-

Store in a cool, dry, and dark location in a tightly sealed container.[1]

-

The storage area should be well-ventilated.[8]

-

Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[1][9]

-

This compound is classified as a combustible liquid (Storage Class 10), and appropriate storage cabinets should be used.

3.3: Disposal

-

Unused or waste this compound must be disposed of as hazardous chemical waste.[7]

-

Collect waste in a clearly labeled, sealed, and compatible container.[7] Do not mix with other waste streams unless compatibility has been confirmed.[7]

-

All disposable items that have been in contact with the chemical, such as gloves and absorbent pads, must also be considered hazardous waste and collected in a designated, sealed container.[7]

-

Disposal must be in accordance with all local, state, and federal regulations.[8]

Section 4: Emergency Procedures

Preparedness for accidental exposure or spills is a non-negotiable aspect of laboratory safety.

4.1: First Aid Measures

The immediate response to an exposure can significantly impact the outcome.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][9] Seek immediate medical attention.[1][9]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[1] If irritation persists, seek medical attention.[1]

-

Inhalation: Move the individual to fresh air.[1][9] If breathing is difficult, provide oxygen.[1] Seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to dilute the chemical.[1] Seek immediate medical attention.[1]

4.2: Spill Response

The procedure for cleaning up a spill depends on its size and location.

-

Small Spills:

-

Large Spills:

The following decision tree outlines the general procedure for responding to a chemical spill.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its potential hazards necessitate a culture of safety and preparedness. By understanding its properties, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and adhering to established protocols for handling, storage, and emergency response, researchers can mitigate the risks associated with its use. This proactive approach to safety is paramount in any research endeavor and ensures the well-being of laboratory personnel and the protection of the environment.

References

- Handling and safety precautions for 3-Bromo-2-(bromomethyl)propan-1-ol - Benchchem. (n.d.).

- This compound | C4H9BrO | CID 535500 - PubChem. (n.d.).

- Essential Safety and Operational Guide for 3-Bromo-2-(bromomethyl)propan-1-ol - Benchchem. (n.d.).

- (S)-(+)-3-Bromo-2-methyl-1-propanol 97% - Sigma-Aldrich. (n.d.).

- 3-Bromo-2-methylbutan-1-ol | C5H11BrO | CID 18920957 - PubChem. (n.d.).

- (R)-(-)-3-Bromo-2-methyl-1-propanol 97 93381-28-3 - Sigma-Aldrich. (n.d.).

- (R)-(-)-3-Bromo-2-methyl-1-propanol 97 93381-28-3 - Sigma-Aldrich. (n.d.).

- chemical label this compound. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).

- Aldrich 274372 - SAFETY DATA SHEET. (n.d.).

- 3 - SAFETY DATA SHEET. (n.d.).

- This compound | 40145-08-2 | Benchchem. (n.d.).

- Cleaning up a spill | Compliance and Risk Management - Kent State University. (n.d.).

- 3 - SAFETY DATA SHEET. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (n.d.).

- 3 - SAFETY DATA SHEET. (n.d.).

- This compound | 40145-08-2 - ChemicalBook. (n.d.).

- Chemical spill cleanup procedures - J&K Scientific LLC. (n.d.).

- 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 40145-08-2 | Benchchem [benchchem.com]

- 3. This compound | C4H9BrO | CID 535500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(-)-3-Bromo-2-methyl-1-propanol 97 93381-28-3 [sigmaaldrich.com]

- 5. This compound | 40145-08-2 [chemicalbook.com]

- 6. chemical-label.com [chemical-label.com]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 11. jk-sci.com [jk-sci.com]

Chiral Properties of 3-Bromo-2-methylpropan-1-ol: A Guide to Stereoselective Synthesis, Characterization, and Application

An In-depth Technical Guide:

Executive Summary

3-Bromo-2-methylpropan-1-ol is a versatile bifunctional molecule whose utility in medicinal chemistry and natural product synthesis is profoundly dictated by its stereochemistry. Possessing a single stereocenter, it exists as a pair of enantiomers, (R)- and (S)-3-Bromo-2-methylpropan-1-ol, which serve as valuable chiral building blocks. The precise control and characterization of this stereocenter are paramount for introducing specific three-dimensional arrangements into target molecules, a critical factor for biological function and therapeutic efficacy.[1] This guide provides an in-depth exploration of the stereochemical landscape of this compound, detailing authoritative methodologies for its enantioselective synthesis and resolution. Furthermore, it presents a validated suite of analytical protocols for the robust characterization of its chiral properties, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry. The causality behind experimental choices is elucidated to provide field-proven insights for professionals in drug discovery and chemical synthesis.

The Stereochemical Landscape of this compound

The Imperative of Chirality in Drug Development

Chirality is a fundamental property in pharmacology, as biological systems—composed of chiral entities like proteins and enzymes—often interact differently with each enantiomer of a chiral drug.[2] One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to adverse effects.[3] Consequently, the development of single-enantiomer drugs has become a standard in the pharmaceutical industry to enhance efficacy, improve safety profiles, and simplify pharmacokinetic properties.[2][4][5] Molecules like this compound are therefore highly valued as chiral precursors that allow for the stereocontrolled synthesis of these advanced therapeutics.[6]

Structural Analysis: The C2 Stereocenter

The chirality of this compound originates from a single stereocenter at the second carbon atom (C2).[1] A stereocenter is defined as a carbon atom bonded to four different substituent groups. In this molecule, the C2 carbon is attached to:

-

A hydrogen atom (-H)

-

A methyl group (-CH₃)

-

A bromomethyl group (-CH₂Br)

-

A hydroxymethyl group (-CH₂OH)

The presence of this single chiral center confirms that the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-3-Bromo-2-methylpropan-1-ol and (S)-3-Bromo-2-methylpropan-1-ol.[1]

Physicochemical and Chiroptical Properties

While enantiomers share identical physical properties in an achiral environment (e.g., boiling point, density), they are distinguished by their interaction with plane-polarized light, a property known as optical activity.[1][7] One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while its mirror image will rotate it in a counter-clockwise direction (levorotatory, (-)) by an equal magnitude.[8]

Comparative Data for Enantiomers

The following table summarizes the key physicochemical and chiroptical properties for the enantiomers of this compound.

| Property | (R)-(-)-3-Bromo-2-methyl-1-propanol | (S)-(+)-3-Bromo-2-methyl-1-propanol | Racemic this compound |

| CAS Number | 93381-28-3[9] | 98244-48-5[10] | 40145-08-2[11] |

| Molecular Formula | C₄H₉BrO[6] | C₄H₉BrO[10] | C₄H₉BrO[11] |

| Molecular Weight | 153.02 g/mol [6] | 153.02 g/mol [10] | 153.02 g/mol [11] |

| Boiling Point | 73-74 °C / 9 mmHg[9] | Not specified, but expected to be identical to (R)-form | 73-74 °C / 9 mmHg |

| Density | 1.461 g/mL at 20 °C[9] | 1.461 g/mL at 25 °C[10] | ~1.461 g/mL |

| Refractive Index | n20/D 1.484[9] | n20/D 1.483[10] | ~1.484 |

| Specific Rotation [α] | -6.6° (c=2 in chloroform, 25°C)[9] | +7.3° (c=2 in chloroform, 25°C)[10] | 0° (optically inactive) |

Stereoselective Synthesis and Resolution

Achieving high levels of enantiopurity is the primary challenge in utilizing chiral molecules. For this compound, two principal strategies are employed: direct asymmetric synthesis to create a specific enantiomer, or resolution of a pre-existing racemic mixture.

Caption: Core Strategies for Enantiopure this compound.

Asymmetric Synthesis: The Chiral Pool Strategy

This strategy leverages naturally occurring, inexpensive chiral molecules as starting materials.[1] For the synthesis of enantiomerically pure this compound, a suitable precursor is (R)- or (S)-isobutylene oxide. This chiral epoxide undergoes a nucleophilic ring-opening reaction with a bromide source, such as hydrogen bromide or magnesium bromide. The key to this method's success is that the stereochemistry of the starting epoxide directly dictates the stereochemistry of the final product, providing a reliable and efficient pathway to the target enantiomer.[1]

Chiral Resolution of Racemates